molecular formula C6H12N2O B15134703 2,6-Dimethyl-1,3-diazinan-4-one

2,6-Dimethyl-1,3-diazinan-4-one

Cat. No.: B15134703
M. Wt: 128.17 g/mol
InChI Key: UWLNVQOHTXGXDH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 4, and a hydroxyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by heating to reflux. The resulting product is then treated with formic acid or acetic acid to yield 2,4-Dimethyl-6-hydroxypyrimidine .

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-6-hydroxypyrimidine may involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by neutralization with ammonia water. This method is advantageous due to its high recovery rate and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrimidines, pyrimidinones, and dihydropyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dimethyl-6-hydroxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it acts as an inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial DNA synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2,6-dimethyl-1,3-diazinan-4-one

InChI

InChI=1S/C6H12N2O/c1-4-3-6(9)8-5(2)7-4/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

UWLNVQOHTXGXDH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(N1)C

Origin of Product

United States

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